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molecular formula C9H14N2O2S B1517729 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide CAS No. 774461-97-1

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide

Cat. No. B1517729
M. Wt: 214.29 g/mol
InChI Key: DAJLMXZLADRQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507498B2

Procedure details

To a stirred mixture of iron powder (0.5 g), ethanol (20 ml), water (1 ml) and concentrated hydrochloric acid (5 drops) at reflux was added N,N-Dimethyl-C-(3-nitro-phenyl)-methanesulfonamide (0.5 g). The mixture was then heated under reflux for a further 2 hours then basified with excess sodium carbonate solution, cooled to 60° C., then filtered. The filter cake washed with ethanol and the filtrate evaporated. The crude product was partitioned between ethyl acetate and water, separation and evaporation of the organic phase gave C-(3-Amino-phenyl)-N,N-dimethyl-methanesulfonamide, 0.4 g, sufficiently pure to use.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[CH3:4][N:5]([CH3:19])[S:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=1)(=[O:8])=[O:7].C(=O)([O-])[O-].[Na+].[Na+]>Cl.[Fe].O>[NH2:16][C:12]1[CH:11]=[C:10]([CH2:9][S:6]([N:5]([CH3:19])[CH3:4])(=[O:8])=[O:7])[CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN(S(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned between ethyl acetate and water, separation and evaporation of the organic phase

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)CS(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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